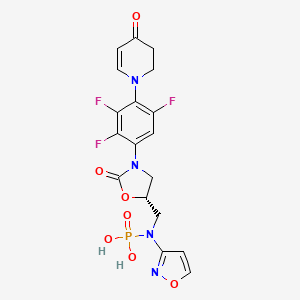
Contezolid phosphoramidic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Contezolid phosphoramidic acid is a derivative of contezolid, an oxazolidinone antibacterial agent. Contezolid is known for its efficacy against multidrug-resistant Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci . This compound is being explored for its potential to enhance the solubility and bioavailability of contezolid, making it a promising candidate for further pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of contezolid phosphoramidic acid involves the reaction of contezolid with phosphoramidic acid derivatives under controlled conditions. The reaction typically requires a solvent such as dimethylformamide and a catalyst like triethylamine to facilitate the formation of the phosphoramidic acid ester.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Contezolid phosphoramidic acid undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to release contezolid and phosphoric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s stability under oxidative and reductive conditions is an area of ongoing research.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions with pH adjustments.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed:
Hydrolysis: Contezolid and phosphoric acid.
Oxidation and Reduction: The products depend on the specific conditions and reagents used.
Scientific Research Applications
Contezolid phosphoramidic acid has several scientific research applications:
Chemistry: Used as a model compound to study the stability and reactivity of phosphoramidic acid derivatives.
Biology: Investigated for its potential to enhance the delivery and efficacy of contezolid in biological systems.
Medicine: Explored as a prodrug to improve the pharmacokinetic properties of contezolid, making it more effective against resistant bacterial infections.
Mechanism of Action
The mechanism of action of contezolid phosphoramidic acid involves its conversion to contezolid in vivo. Contezolid inhibits bacterial growth by preventing the formation of the functional 70S initiation complex required for bacterial protein synthesis . This action targets the ribosomal RNA, disrupting the translation process and effectively inhibiting bacterial proliferation.
Comparison with Similar Compounds
Uniqueness of Contezolid Phosphoramidic Acid: this compound stands out due to its potential to enhance the solubility and bioavailability of contezolid, making it a promising candidate for overcoming the limitations of existing oxazolidinone antibiotics. Its unique structure allows for better pharmacokinetic properties and reduced side effects, making it a valuable addition to the arsenal against multidrug-resistant bacterial infections.
Properties
Molecular Formula |
C18H16F3N4O7P |
|---|---|
Molecular Weight |
488.3 g/mol |
IUPAC Name |
[1,2-oxazol-3-yl-[[(5R)-2-oxo-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]amino]phosphonic acid |
InChI |
InChI=1S/C18H16F3N4O7P/c19-12-7-13(15(20)16(21)17(12)23-4-1-10(26)2-5-23)24-8-11(32-18(24)27)9-25(33(28,29)30)14-3-6-31-22-14/h1,3-4,6-7,11H,2,5,8-9H2,(H2,28,29,30)/t11-/m1/s1 |
InChI Key |
RIAVILIFLLSVNO-LLVKDONJSA-N |
Isomeric SMILES |
C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3C[C@@H](OC3=O)CN(C4=NOC=C4)P(=O)(O)O)F |
Canonical SMILES |
C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3CC(OC3=O)CN(C4=NOC=C4)P(=O)(O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



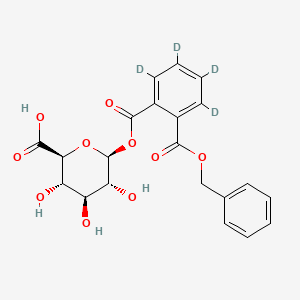
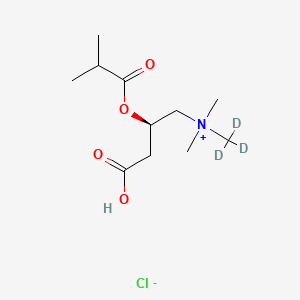
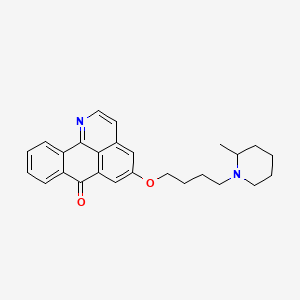
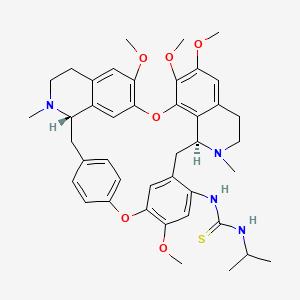

![2-methylpropanoyloxymethyl (2R)-4-[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazoline-2-carbonyl]-2-methylpiperazine-1-carboxylate](/img/structure/B12419818.png)
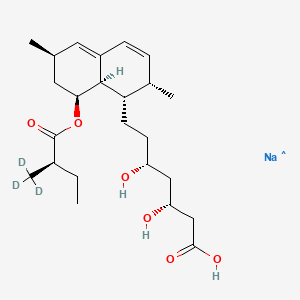
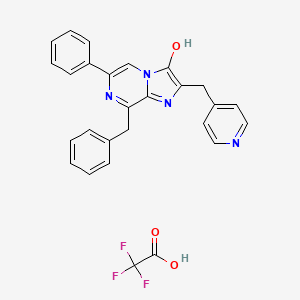
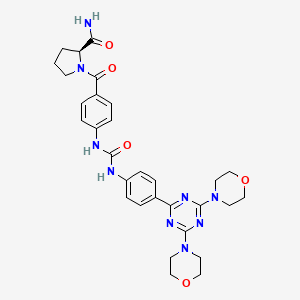

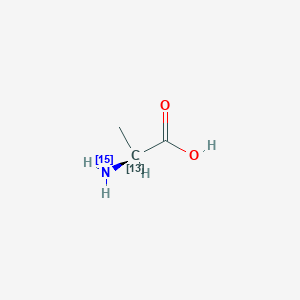
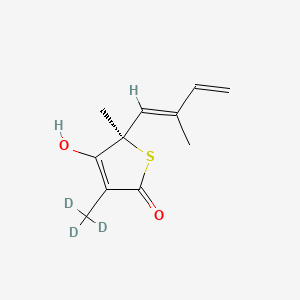
![N'-[(2S)-1-[[(2S)-1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanediamide](/img/structure/B12419857.png)
